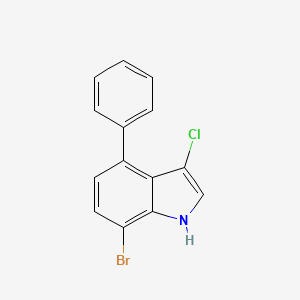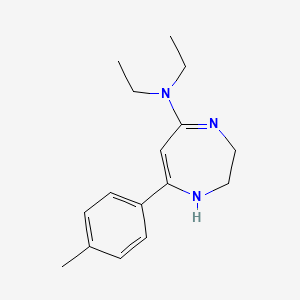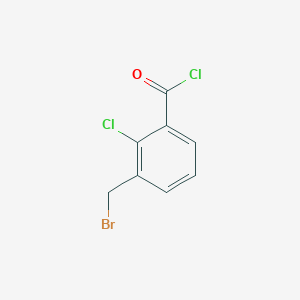
3-(Bromomethyl)-2-chlorobenzoyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Bromomethyl)-2-chlorobenzoyl chloride is an organic compound that belongs to the class of benzoyl chlorides It is characterized by the presence of a bromomethyl group and a chlorine atom attached to a benzene ring, along with a benzoyl chloride functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Bromomethyl)-2-chlorobenzoyl chloride typically involves multiple steps. One common method includes the bromination of 2-chlorotoluene to introduce the bromomethyl group, followed by the conversion of the resulting compound to the benzoyl chloride derivative. The reaction conditions often involve the use of bromine and a suitable solvent, such as carbon tetrachloride, under controlled temperature conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires careful control of reaction parameters to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
化学反応の分析
Types of Reactions
3-(Bromomethyl)-2-chlorobenzoyl chloride undergoes various types of chemical reactions, including:
Nucleophilic substitution: The bromomethyl group can be substituted by nucleophiles such as amines or thiols.
Electrophilic aromatic substitution: The benzene ring can undergo reactions such as nitration or sulfonation.
Hydrolysis: The benzoyl chloride group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate in polar solvents like dimethylformamide.
Electrophilic aromatic substitution: Reagents like nitric acid or sulfuric acid under controlled temperature conditions.
Hydrolysis: Water or aqueous base under mild conditions.
Major Products Formed
Nucleophilic substitution: Formation of substituted benzoyl derivatives.
Electrophilic aromatic substitution: Formation of nitro or sulfonic acid derivatives.
Hydrolysis: Formation of 3-(Bromomethyl)-2-chlorobenzoic acid.
科学的研究の応用
3-(Bromomethyl)-2-chlorobenzoyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Potential use in the development of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-(Bromomethyl)-2-chlorobenzoyl chloride involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group acts as an electrophilic center, making it susceptible to nucleophilic attack. The benzoyl chloride group can undergo hydrolysis, releasing hydrochloric acid and forming the corresponding carboxylic acid. These reactions are facilitated by the electron-withdrawing effects of the chlorine and benzoyl groups, which stabilize the transition states and intermediates .
類似化合物との比較
Similar Compounds
- 3-(Bromomethyl)benzoyl chloride
- 2-Chlorobenzoyl chloride
- 3-(Chloromethyl)-2-chlorobenzoyl chloride
Uniqueness
3-(Bromomethyl)-2-chlorobenzoyl chloride is unique due to the presence of both bromomethyl and chlorobenzoyl groups, which impart distinct reactivity patterns. The combination of these functional groups allows for a diverse range of chemical transformations, making it a valuable intermediate in organic synthesis .
特性
CAS番号 |
920759-95-1 |
|---|---|
分子式 |
C8H5BrCl2O |
分子量 |
267.93 g/mol |
IUPAC名 |
3-(bromomethyl)-2-chlorobenzoyl chloride |
InChI |
InChI=1S/C8H5BrCl2O/c9-4-5-2-1-3-6(7(5)10)8(11)12/h1-3H,4H2 |
InChIキー |
KVEVSEWOHCVQIL-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C(=C1)C(=O)Cl)Cl)CBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


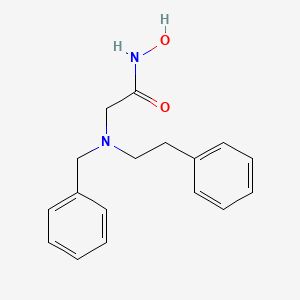
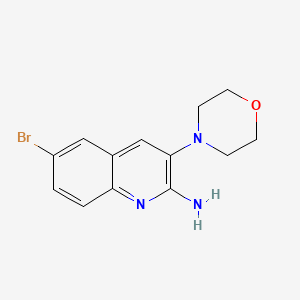
![1-[4-(2-Methylpropyl)phenyl]-3-azabicyclo[3.1.0]hexane](/img/structure/B12634932.png)
![5-Methylspiro[indoline-3,4'-piperidine]](/img/structure/B12634935.png)
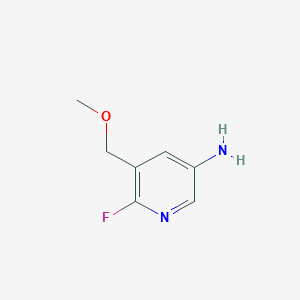
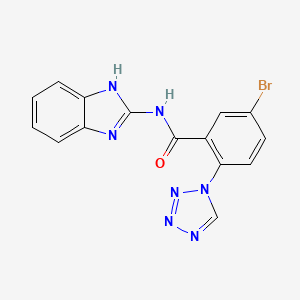
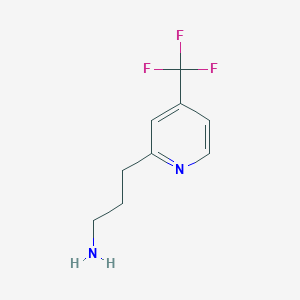
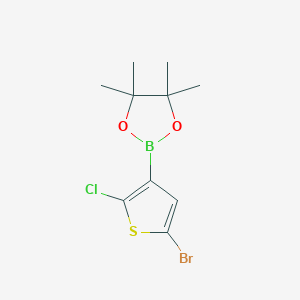
![5-[(4R,5R)-5-Ethenyl-2,2-dimethyl-1,3-dioxolan-4-yl]pent-4-enal](/img/structure/B12634978.png)
![1,3-Benzenediol, 4-[2-ethyl-7-(trifluoroMethyl)-2H-indazol-3-yl]-](/img/structure/B12634981.png)
![9-Bromo-6-[2-(ethylamino)ethyl]benzo[h]isoquinolin-1(2h)-one](/img/structure/B12634982.png)
